E7046

EP4 antagonist receptor selectivity PGE2 signaling

Choose E7046 for its clinically validated pharmacodynamic profile—not just in vitro potency. Unlike first-generation sulfonamide-based EP4 antagonists with stability issues, this second-generation benzoic acid-based compound has completed Phase 1 trials demonstrating a well-characterized safety profile, 12-hour half-life, and no dose-limiting toxicities up to 750 mg. It uniquely reprograms immunosuppressive myeloid cells and synergizes with immune checkpoint inhibitors, achieving up to 40% complete response rates in CT26 models when combined with anti-PD-1. Ideal for immuno-oncology and myeloid biology research requiring translational relevance.

Molecular Formula C20H19N3O3
Molecular Weight
Cat. No. B1191745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE7046
SynonymsE7046;  E-7046;  E 7046.; unknown
Molecular FormulaC20H19N3O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

E7046 (Palupiprant): A Selective EP4 Antagonist for Immune-Oncology and Myeloid Cell Reprogramming Research


E7046 (also known as ER-886406, Palupiprant, AN0025) is an orally bioavailable, small-molecule antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4) [1]. It functions by potently competing with PGE2 binding to EP4, thereby blocking the EP4-mediated signaling pathways implicated in immunosuppressive tumor microenvironments and chronic inflammation [2]. The compound is a second-generation EP4 antagonist featuring a benzoic acid pharmacophore, which was designed to overcome the chemical instability and limited drug-like properties associated with first-generation sulfonamide-based EP4 antagonists [3]. E7046 has advanced to Phase 1/2 clinical trials for various advanced solid tumors, demonstrating a well-characterized safety and pharmacokinetic profile with evidence of immunomodulatory activity [4].

Why E7046 Cannot Be Substituted with First-Generation or Less Selective EP4 Antagonists


Substituting E7046 with another EP4 antagonist without rigorous verification introduces significant experimental and therapeutic risk. First-generation sulfonamide-based EP4 antagonists, such as CJ-023423 (Grapiprant), suffer from poor physicochemical properties, species-dependent metabolic instability, and low blood-brain barrier permeability, which have hindered their clinical advancement in oncology [1]. In contrast, E7046, as a second-generation benzoic acid-based antagonist, avoids sulfonamide hydrolysis instability and demonstrates improved drug-like properties, though it still exhibits limited oral bioavailability [1]. More critically, while some alternative EP4 antagonists like AAT-008 may show higher binding affinity in vitro, they lack E7046's extensive characterization in both preclinical and clinical settings [2]. E7046's differentiation is not solely defined by a single biochemical IC50 value but by its validated pharmacodynamic profile in human subjects, its ability to reprogram myeloid cells, and its demonstrated synergies with immune checkpoint inhibitors in robust in vivo models [3] [4]. These functional, in vivo outcomes cannot be extrapolated from simple in vitro potency data of other EP4 antagonists.

Quantitative Evidence for E7046 Differentiation: Selectivity, Safety, and Preclinical Synergy Data


Target Selectivity: E7046 Demonstrates >1500-fold Selectivity for EP4 over the Closest Homolog EP2

E7046 is a highly specific EP4 antagonist, exhibiting an IC50 of 13.5 nM for the human EP4 receptor. Crucially, it demonstrates >1500-fold selectivity for EP4 over the PGE2 receptor EP2, which is its closest homolog and shares significant structural similarity . This level of selectivity is critical for dissecting EP4-specific functions within the PGE2 signaling network, as off-target antagonism of EP2 could confound experimental results and lead to unintended physiological effects . In contrast, first-generation EP4 antagonists like CJ-023423 (Grapiprant) are also selective but lack the extensive clinical characterization and the specific chemical stability profile of E7046 [1].

EP4 antagonist receptor selectivity PGE2 signaling prostanoid receptor

Clinical Safety and Pharmacokinetics: No Dose-Limiting Toxicity and Defined Half-Life in Phase 1 Trial

In a first-in-human Phase 1 study enrolling 30 patients with advanced solid tumors, E7046 was administered orally once daily across four dose cohorts (125, 250, 500, and 750 mg). The study demonstrated a manageable safety profile, with no dose-limiting toxicities (DLTs) observed and a maximum tolerated dose (MTD) not being reached [1]. E7046 exhibited an elimination half-life (t1/2) of 12 hours, and drug exposure increased dose-dependently from 125 mg to 500 mg [1]. A best response of stable disease (per irRECIST) was reported in 23% (7/30) of patients, with over half of these patients maintaining stable disease for 18 weeks or more [1]. This clinical data provides a foundational understanding of E7046's in vivo human pharmacology, which is absent for many other preclinical EP4 antagonists.

Phase 1 clinical trial pharmacokinetics maximum tolerated dose safety profile

Preclinical Efficacy: E7046 Synergizes with Anti-PD-1 to Achieve 40% Complete Tumor Rejection in the CT26 Model

E7046 has demonstrated significant anti-tumor activity in preclinical models, particularly when used in combination with immune checkpoint inhibitors. In the syngeneic CT26 colon carcinoma model, concomitant treatment with E7046 and an anti-PD-1 antibody led to pronounced tumor growth inhibition, with 40% of mice rendered stably tumor-free [1] [2]. In stark contrast, treatment with either E7046 or anti-PD-1 as a single agent produced mostly tumor growth inhibitory activity and resulted in only an occasional tumor-free animal [1] [2]. This establishes E7046's specific value as a combination partner that can significantly enhance the therapeutic window of PD-1 blockade, a standard-of-care immunotherapy.

cancer immunotherapy checkpoint inhibitor anti-PD-1 synergy tumor microenvironment

Myeloid Cell Reprogramming: E7046 Reduces Established Tumor Growth in a Myeloid- and CD8+ T-Cell-Dependent Manner

The mechanism of action for E7046 involves reprogramming the immunosuppressive tumor microenvironment (TME) by targeting myeloid cells. In vivo treatment with E7046 was shown to reduce the growth of established tumors and even induce tumor rejection [1]. This anti-tumor effect was demonstrated to be strictly dependent on the presence of both myeloid cells and CD8+ cytotoxic T cells, confirming its immunomodulatory mechanism [1]. Furthermore, co-administration of E7046 with E7777 (a Treg-depleting IL-2-diphtheria toxin fusion protein) synergistically disrupted both the myeloid and Treg immunosuppressive networks, leading to more effective and durable anti-tumor immune responses [1]. This functional, in vivo validation of myeloid cell targeting differentiates E7046 from compounds that may only show in vitro potency but lack confirmed in vivo immune-mediated anti-tumor activity.

myeloid-derived suppressor cells tumor-associated macrophages tumor microenvironment immunosuppression

Chemical Scaffold Advantage: E7046's Benzoic Acid Pharmacophore Avoids First-Generation Sulfonamide Instability

E7046 belongs to a second generation of EP4 antagonists characterized by a benzoic acid pharmacophore [1]. This structural feature is a key differentiator from first-generation sulfonamide (or urea)-based EP4 antagonists like CJ-023423 [1]. First-generation compounds are limited by poor physicochemical properties and, crucially, susceptibility to sulfonamide hydrolysis, leading to instability and variable pharmacokinetics [1]. The benzoic acid core of E7046 avoids this hydrolytic instability, resulting in improved chemical and metabolic stability [1]. While E7046 itself has been shown to have limited oral bioavailability, its more stable chemical framework provided a crucial platform for the rational design of next-generation EP4 antagonists with further improved drug-like properties [1].

drug design chemical scaffold pharmacophore drug stability EP4 antagonist

Primary Application Scenarios for E7046 in Biomedical Research and Drug Development


Overcoming Resistance to PD-1/PD-L1 Checkpoint Inhibitors in Preclinical Tumor Models

E7046 is optimally used as a combination partner with anti-PD-1/PD-L1 antibodies in syngeneic mouse models of cancer, particularly those like CT26 that exhibit some resistance to checkpoint monotherapy. Its ability to reprogram immunosuppressive myeloid cells enhances the efficacy of PD-1 blockade, leading to significantly improved complete response rates (up to 40% in the CT26 model) [1]. This scenario is directly supported by the quantitative data showing a transition from 'occasional' tumor-free animals with single-agent therapy to a robust 40% rate with the combination [1].

Investigating Myeloid Cell-Driven Immunosuppression in the Tumor Microenvironment

E7046 serves as a precise pharmacological tool to dissect the role of PGE2-EP4 signaling in myeloid cell biology. In vivo treatment with E7046 has been shown to reduce the growth of established tumors in a manner strictly dependent on both myeloid cells and CD8+ T cells [2]. Researchers can utilize E7046 to study the differentiation and activation of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), and to validate the functional consequences of blocking the EP4 receptor on these specific cell populations in cancer and inflammatory disease models [2].

Clinical Combination Studies in Advanced Solid Tumors with High Myeloid Infiltration

The clinical safety, tolerability, and pharmacokinetic profile of E7046 established in Phase 1 trials make it a strong candidate for investigator-initiated or industry-sponsored clinical combination studies [3]. With no dose-limiting toxicities observed and an MTD not reached up to 750 mg, E7046 can be safely combined with other therapies such as chemoradiation or additional immunotherapies [3]. The defined 12-hour half-life supports once-daily oral dosing in human subjects, simplifying clinical trial logistics [3]. The recommended Phase 2 doses of 250 mg and 500 mg provide clear guidance for designing combination regimens [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for E7046

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.